
2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes an ethyl group, a methyl group, and a trichloromethyl group attached to the triazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-4-methyl-1,3,5-triazine with trichloromethylating agents. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and the process is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent quality.
化学反応の分析
Types of Reactions
2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can yield triazine derivatives with different functional groups.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of triazine derivatives with different functional groups.
科学的研究の応用
2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
2-Ethyl-4-methyl-1,3,5-triazine: Lacks the trichloromethyl group, resulting in different chemical properties.
4-Methyl-6-(trichloromethyl)-1,3,5-triazine: Lacks the ethyl group, affecting its reactivity and applications.
2-Ethyl-6-(trichloromethyl)-1,3,5-triazine: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine is unique due to the presence of all three substituents (ethyl, methyl, and trichloromethyl) on the triazine ring. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
165954-43-8 |
|---|---|
分子式 |
C7H8Cl3N3 |
分子量 |
240.5 g/mol |
IUPAC名 |
2-ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C7H8Cl3N3/c1-3-5-11-4(2)12-6(13-5)7(8,9)10/h3H2,1-2H3 |
InChIキー |
QWVCAQPZVNSUCD-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=NC(=N1)C)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




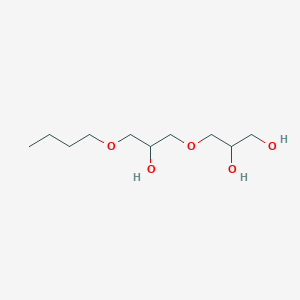
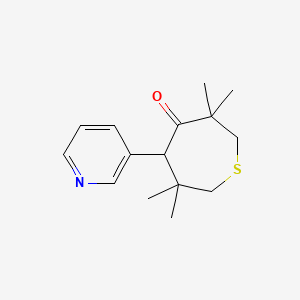
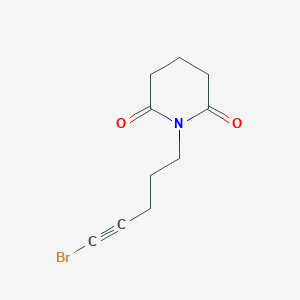
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
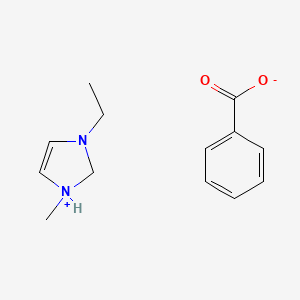
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
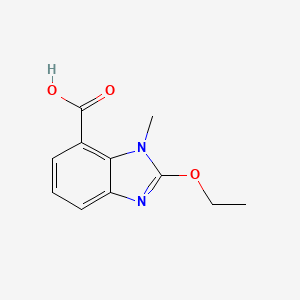

![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
